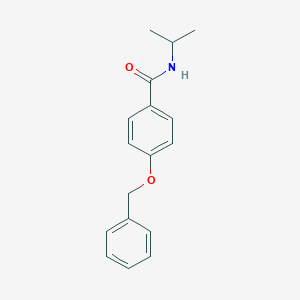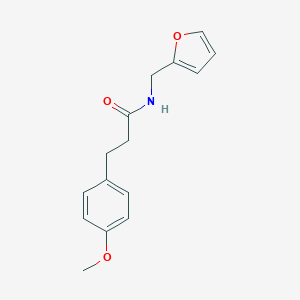
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BVT.948 has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide disrupts the pH balance in cancer cells, leading to their growth inhibition and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit anti-inflammatory properties. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has also been found to exhibit neuroprotective properties, with studies showing that it protects neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its specificity towards CAIX. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit high selectivity towards CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This makes 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide a promising candidate for the development of anticancer drugs with minimal side effects. However, one of the limitations of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in vivo, as it may require the use of organic solvents or other delivery methods.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide. One area of research is the development of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide-based anticancer drugs. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide exhibits potent anticancer properties, and its specificity towards CAIX makes it a promising candidate for the development of targeted therapies. Another area of research is the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in other disease models, such as neurodegenerative diseases. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit neuroprotective properties, and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 2-chloro-5-bromothiophene-3-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography, yielding 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide as a white solid.
Applications De Recherche Scientifique
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the field of cancer research, where 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit anticancer properties. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C12H12BrNO2S2 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
5-bromo-N-(3,5-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3 |
Clé InChI |
DDLODHYYWBOLLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)





